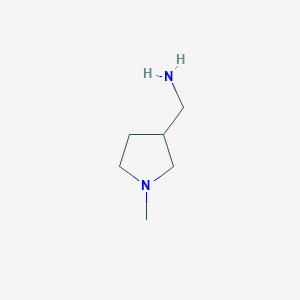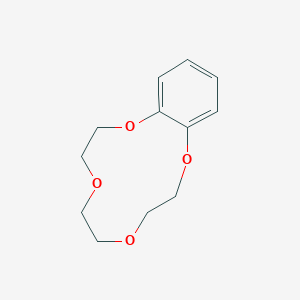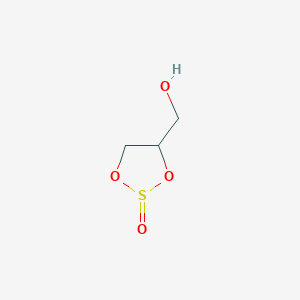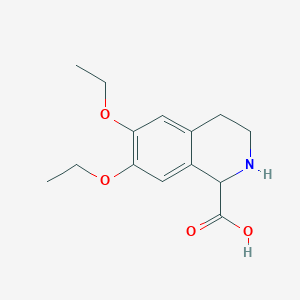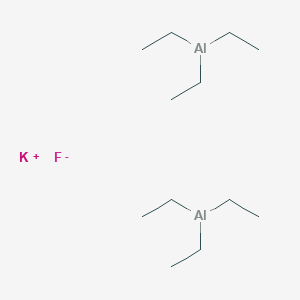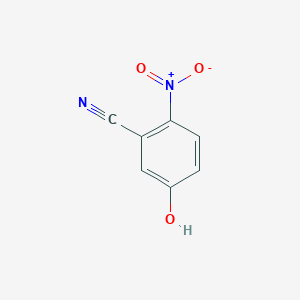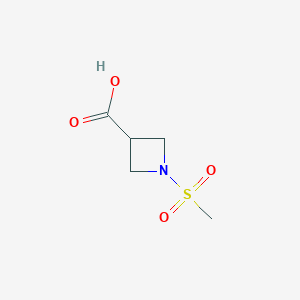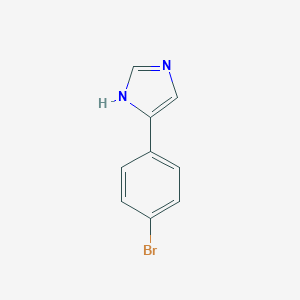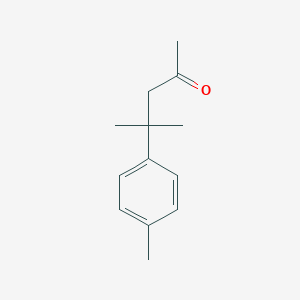
4-Methyl-4-(4-methylphenyl)pentan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-4-(4-methylphenyl)pentan-2-one, also known as Mephedrone, is a synthetic cathinone that has gained popularity as a recreational drug in recent years. Despite its widespread use, the scientific community has shown a growing interest in the potential therapeutic applications of this compound. In
Wissenschaftliche Forschungsanwendungen
Recent research has shown that 4-Methyl-4-(4-methylphenyl)pentan-2-one has potential therapeutic applications. Studies have demonstrated that this compound has analgesic properties and can be used to treat pain. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Wirkmechanismus
The mechanism of action of 4-Methyl-4-(4-methylphenyl)pentan-2-one is not fully understood. However, it is believed to act as a dopamine and serotonin reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This may explain the compound's analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have demonstrated that this compound can increase heart rate and blood pressure. Additionally, this compound has been shown to increase body temperature and cause sweating. These effects may be due to the compound's stimulant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Methyl-4-(4-methylphenyl)pentan-2-one in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to have analgesic and anti-inflammatory effects, making it a potential treatment for a number of diseases. However, the use of this compound in lab experiments is limited by its potential for abuse and its status as a controlled substance.
Zukünftige Richtungen
There are a number of future directions for research on 4-Methyl-4-(4-methylphenyl)pentan-2-one. One area of interest is the compound's potential as a treatment for pain and inflammation. Additionally, further research is needed to fully understand the compound's mechanism of action and its effects on the brain. Finally, studies are needed to determine the long-term effects of this compound on human health.
In conclusion, this compound is a synthetic cathinone that has gained popularity as a recreational drug. However, recent research has shown that this compound has potential therapeutic applications. The synthesis method for this compound is relatively simple, and it has been shown to have analgesic and anti-inflammatory effects. However, the use of this compound in lab experiments is limited by its potential for abuse and its status as a controlled substance. Further research is needed to fully understand the potential therapeutic applications of this compound and its effects on human health.
Synthesemethoden
4-Methyl-4-(4-methylphenyl)pentan-2-one can be synthesized through a multi-step process. The first step involves the condensation of 4-methylpropiophenone with bromine to form 4-bromo-4'-methylpropiophenone. This intermediate is then reacted with methylamine to yield this compound. The synthesis of this compound is relatively simple and can be performed in a laboratory setting.
Eigenschaften
CAS-Nummer |
10528-65-1 |
|---|---|
Molekularformel |
C13H18O |
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
4-methyl-4-(4-methylphenyl)pentan-2-one |
InChI |
InChI=1S/C13H18O/c1-10-5-7-12(8-6-10)13(3,4)9-11(2)14/h5-8H,9H2,1-4H3 |
InChI-Schlüssel |
QZRGDINMCFJQNO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(C)(C)CC(=O)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C)(C)CC(=O)C |
Andere CAS-Nummern |
10528-65-1 |
Synonyme |
Nsc23498 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





